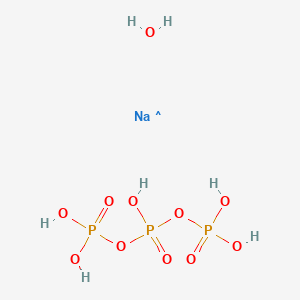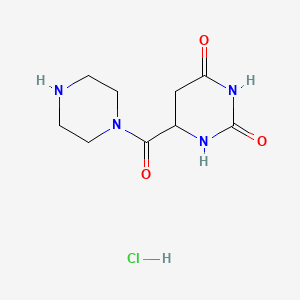![molecular formula C25H22N4O4S B12345072 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-ciclopropil-4-oxo-7-fenil-3H,4H,5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida es un complejo compuesto orgánico con una estructura única que incluye un núcleo de pirrolo[3,2-d]pirimidina, una parte de benzodioxina y un enlace sulfánil-acetamida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-({3-ciclopropil-4-oxo-7-fenil-3H,4H,5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida típicamente involucra reacciones orgánicas de múltiples pasos. Los pasos clave incluyen la formación del núcleo de pirrolo[3,2-d]pirimidina, la introducción de los grupos ciclopropil y fenil, y la unión de la parte de benzodioxina. Las condiciones de reacción específicas como la temperatura, los solventes y los catalizadores se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas avanzadas de purificación como la cromatografía y la cristalización asegura la producción de material de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-({3-ciclopropil-4-oxo-7-fenil-3H,4H,5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida puede experimentar diversas reacciones químicas incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo sulfánil con otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como tioles o aminas. Las condiciones de reacción se controlan típicamente para optimizar el rendimiento y la selectividad de los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes y derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
2-({3-ciclopropil-4-oxo-7-fenil-3H,4H,5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-({3-ciclopropil-4-oxo-7-fenil-3H,4H,5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida involucra su interacción con objetivos moleculares específicos como enzimas o receptores. El compuesto puede unirse a sitios activos, inhibiendo o modulando la actividad de estos objetivos. Las vías involucradas en su mecanismo de acción se encuentran actualmente bajo investigación y pueden incluir vías de transducción de señales y metabólicas.
Comparación Con Compuestos Similares
Compuestos Similares
2-METIL-4-OXO-3-FENIL-4H-CROMEN-7-IL ACETATO: Un compuesto estructuralmente relacionado con un núcleo de cromeno.
Derivados de 1H-pirrolo[2,3-b]piridina: Compuestos con núcleos similares de pirrolo[3,2-d]pirimidina.
Unicidad
2-({3-ciclopropil-4-oxo-7-fenil-3H,4H,5H-pirrolo[3,2-d]pirimidin-2-il}sulfanil)-N-(2,3-dihidro-1,4-benzodioxin-6-il)acetamida es único debido a su combinación de un núcleo de pirrolo[3,2-d]pirimidina con una parte de benzodioxina y un enlace sulfánil-acetamida. Esta estructura única imparte propiedades químicas y biológicas específicas que la distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C25H22N4O4S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C25H22N4O4S/c30-21(27-16-6-9-19-20(12-16)33-11-10-32-19)14-34-25-28-22-18(15-4-2-1-3-5-15)13-26-23(22)24(31)29(25)17-7-8-17/h1-6,9,12-13,17,26H,7-8,10-11,14H2,(H,27,30) |
Clave InChI |
NBBFMZFXSCKMPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC6=C(C=C5)OCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)
![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)


![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)

![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)


![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
